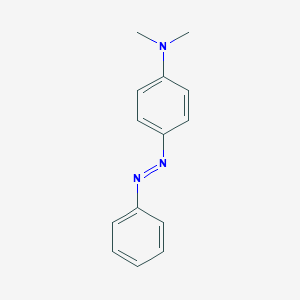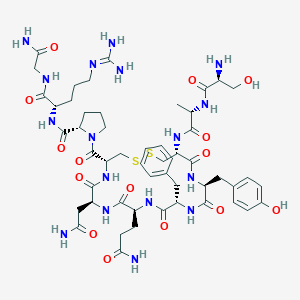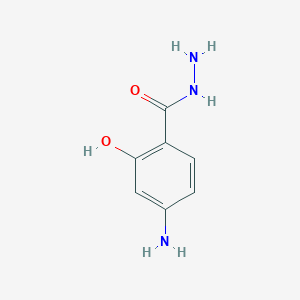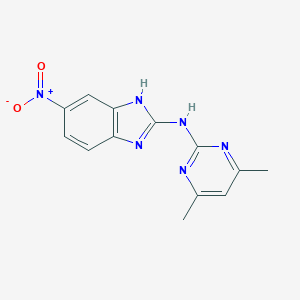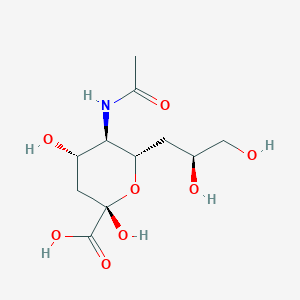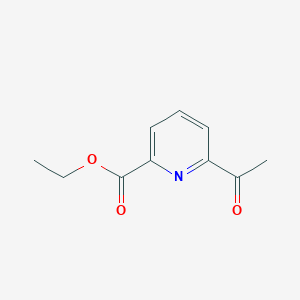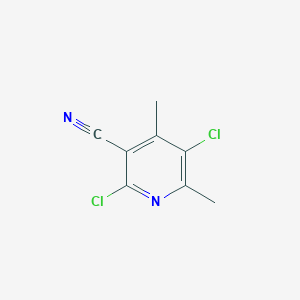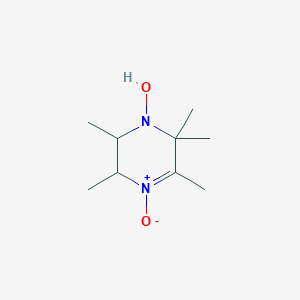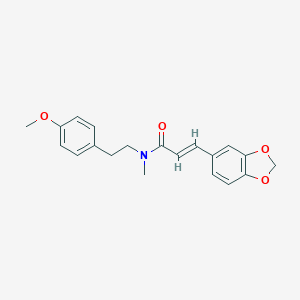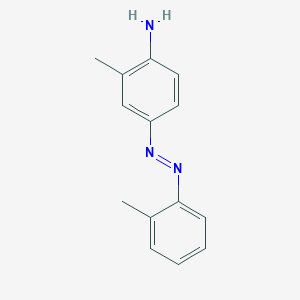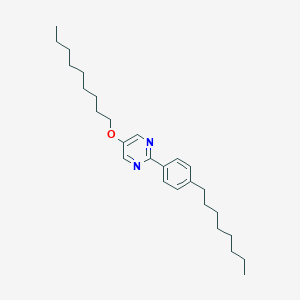
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine (NOP) is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. NOP is a lipophilic compound that can easily penetrate cell membranes, making it an ideal candidate for drug development and other research applications.
Aplicaciones Científicas De Investigación
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been extensively studied for its potential applications in various fields, including drug development, material science, and nanotechnology. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been found to exhibit antimicrobial, antiviral, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has also been used in the synthesis of novel materials, such as liquid crystals, due to its unique molecular structure.
Mecanismo De Acción
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine is believed to exert its effects by interacting with cell membranes and altering their properties. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been shown to increase the fluidity of cell membranes, which may affect the activity of membrane-bound enzymes and receptors. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine can inhibit the growth of various microorganisms, including bacteria and fungi. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has also been found to inhibit the replication of certain viruses, such as herpes simplex virus. In vivo studies have shown that 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has several advantages for use in laboratory experiments, including its lipophilic nature, which allows it to easily penetrate cell membranes. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine is also relatively stable and can be synthesized in large quantities. However, 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine. One area of interest is the development of new drugs based on the structure of 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine. Researchers are also exploring the use of 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine in the synthesis of novel materials, such as nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine and its potential applications in various fields.
Conclusion:
In conclusion, 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine is a pyrimidine derivative that has potential applications in various fields, including drug development, material science, and nanotechnology. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine exhibits antimicrobial, antiviral, and anti-inflammatory properties and has been shown to alter cell membrane properties. While 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has several advantages for use in laboratory experiments, further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine can be synthesized using various methods, including the reaction of 4-octylphenylamine with 5-formyl-2-hydroxypyrimidine in the presence of a base such as potassium carbonate. This reaction yields the intermediate product, which is then converted to 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine through the reaction with 1-bromo-nonyl bromide. The final product is then purified using column chromatography.
Propiedades
Número CAS |
121640-73-1 |
|---|---|
Nombre del producto |
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine |
Fórmula molecular |
C27H42N2O |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
5-nonoxy-2-(4-octylphenyl)pyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-11-13-15-21-30-26-22-28-27(29-23-26)25-19-17-24(18-20-25)16-14-12-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |
Clave InChI |
XYVYVOBJKZLQFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCCC |
SMILES canónico |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCCC |
Sinónimos |
5-(Nonyloxy)-2-(4-octylphenyl)-pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



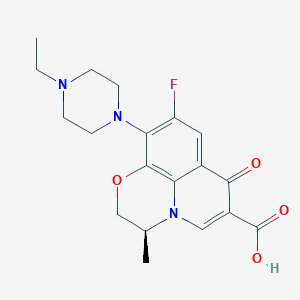
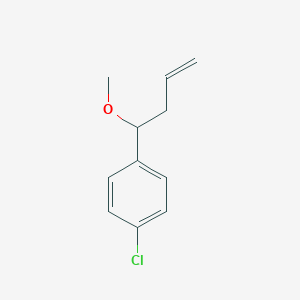
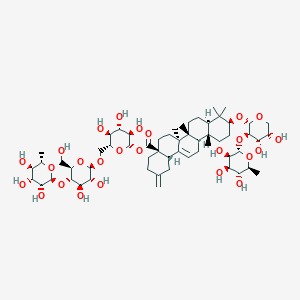
![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)
